![molecular formula C15H12ClNO3 B3060317 methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 22583-81-9](/img/structure/B3060317.png)
methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
Overview
Description
Preparation Methods
The synthesis of methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl 4-aminobenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form the corresponding amine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can be compared with other similar compounds, such as:
Methyl 4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Methyl 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate: Contains a bromo substituent instead of chloro, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLMDBIDALFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183000 | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-81-9 | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22583-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[(5-chloro-2-hydroxyphenyl)methylene]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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